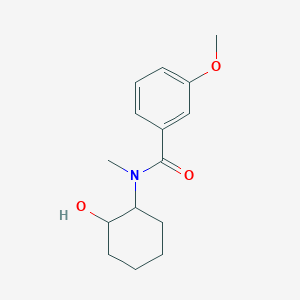![molecular formula C13H17ClN2O4S2 B4732764 2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4732764.png)
2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide
Vue d'ensemble
Description
2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide, commonly known as CTMP, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. This compound has been found to have a unique mechanism of action and shows promising results in preclinical studies.
Mécanisme D'action
CTMP inhibits the activity of protein kinase B (PKB), also known as Akt, which is a key signaling molecule involved in various cellular processes, including cell survival, growth, and metabolism. CTMP binds to the pleckstrin homology (PH) domain of PKB, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
CTMP has been found to have various biochemical and physiological effects in preclinical studies. In cancer, CTMP has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins and cell cycle regulators. In diabetes, CTMP has been found to improve glucose homeostasis and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorders, CTMP has been shown to protect neurons from oxidative stress and improve cognitive function by activating the cAMP response element-binding protein (CREB) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CTMP in lab experiments include its high purity and specificity for PKB inhibition. However, the limitations of using CTMP include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties for clinical use.
Orientations Futures
For the research on CTMP include the development of more potent and selective inhibitors of PKB, as well as the investigation of its therapeutic potential in other diseases, such as cardiovascular and inflammatory disorders. Additionally, the optimization of its pharmacokinetic properties and the identification of biomarkers for patient selection and monitoring are important areas of future research.
Applications De Recherche Scientifique
CTMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, CTMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes, CTMP has been found to improve glucose homeostasis and insulin sensitivity. In neurodegenerative disorders, CTMP has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
2-(4-chloro-2-methyl-5-thiomorpholin-4-ylsulfonylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S2/c1-9-6-10(14)12(7-11(9)20-8-13(15)17)22(18,19)16-2-4-21-5-3-16/h6-7H,2-5,8H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYUSKHHCNKVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N2CCSCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4732683.png)
![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]benzoate](/img/structure/B4732700.png)
![N-(2,6-dibromo-4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4732702.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4732705.png)
![4-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4732715.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B4732716.png)

![N-(3-methylphenyl)-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4732735.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4732752.png)
![1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4732754.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4732759.png)
![3-(2-methoxyphenyl)-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4732760.png)
![N-(3-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732770.png)